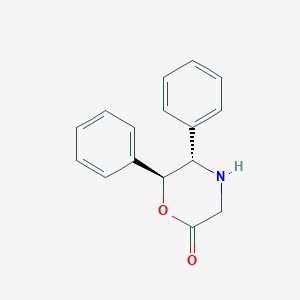

(5S,6S)-5,6-Diphenylmorpholin-2-one

Übersicht

Beschreibung

(5S,6S)-5,6-Diphenylmorpholin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5,6-Diphenylmorpholin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenylglycine derivatives with phenyl isocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5S,6S)-5,6-Diphenylmorpholin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. Notably, morpholin derivatives have been explored for their activity against various diseases, including cancer and neurological disorders.

Anticancer Activity

Research indicates that morpholine derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of diphenyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as anticancer agents. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in breast cancer models .

Neuroprotective Effects

The neuroprotective potential of (5S,6S)-5,6-Diphenylmorpholin-2-one has also been highlighted in various studies. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds.

Chiral Auxiliary in Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality makes it useful for synthesizing enantiomerically pure compounds. For example, it has been employed in the enantioselective synthesis of α-amino acid derivatives, which are crucial building blocks in pharmaceuticals .

Synthesis of Alkaloids and Natural Products

The compound's structural characteristics allow it to be a precursor for synthesizing complex alkaloids and other natural products. The morpholine ring facilitates various chemical transformations that are essential for constructing intricate molecular frameworks found in many natural substances .

Case Study: Anticancer Research

A study conducted on the anticancer properties of this compound derivatives showed promising results against human cancer cell lines. The researchers synthesized several analogs and tested their cytotoxicity using MTT assays. Results indicated that specific modifications to the diphenyl moiety significantly enhanced anticancer activity compared to the parent compound .

Case Study: Neuroprotective Mechanisms

In another study focusing on neuroprotection, this compound was evaluated for its ability to mitigate oxidative stress-induced neuronal damage. The findings suggested that the compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (5S,6S)-5,6-Diphenylmorpholin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5R,6R)-5,6-Diphenylmorpholin-2-one: The enantiomer of (5S,6S)-5,6-Diphenylmorpholin-2-one, with similar chemical properties but different biological activity.

N-Phenylmorpholine: A structurally related compound with a single phenyl group, used in different chemical contexts.

Diphenylmorpholine: Another related compound with two phenyl groups but differing in the position of substitution.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with enantioselective activity.

Biologische Aktivität

(5S,6S)-5,6-Diphenylmorpholin-2-one is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine and its derivatives are known for their diverse pharmacological properties, including antidepressant, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors such as phenyl-substituted amino alcohols or aziridines. Recent advancements in asymmetric synthesis have improved yields and selectivity for this compound. Notably, the synthesis can be achieved through various methods including:

- SN2-type ring opening of activated aziridines followed by intramolecular cyclization.

- Addition-elimination-lactonization pathways using dialkyl dicyanofumarates and β-amino alcohols under mild conditions.

These methods provide efficient routes to obtain high-purity enantiomers essential for biological testing .

Antidepressant Effects

Morpholine derivatives have been extensively studied for their antidepressant properties. This compound has shown promise in modulating neurotransmitter systems. It acts as a selective norepinephrine and serotonin reuptake inhibitor (NRI/SRI), which is crucial in the treatment of depression and anxiety disorders. The compound's efficacy in preclinical models suggests it could be a candidate for further development in psychiatric therapeutics .

Antifungal Activity

Research indicates that morpholine derivatives possess antifungal properties. Studies have demonstrated that this compound exhibits significant activity against various fungal strains. The mechanism involves the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, which is vital for fungal growth .

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects. It has been evaluated in vitro against several cancer cell lines, showing cytotoxicity and the ability to induce apoptosis. The compound appears to interfere with cell cycle progression and promote programmed cell death through mitochondrial pathways .

Case Studies

- Antidepressant Efficacy : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests indicated enhanced serotonergic and noradrenergic transmission .

- Antifungal Testing : In vitro assays revealed that this compound inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This highlights its potential as an alternative treatment option .

- Cancer Cell Studies : Research on human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .

Eigenschaften

IUPAC Name |

(5S,6S)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.